molecular formula C20H17N3O2 B11022020 2-hydroxy-N-[2-(1H-indol-1-yl)ethyl]quinoline-4-carboxamide

2-hydroxy-N-[2-(1H-indol-1-yl)ethyl]quinoline-4-carboxamide

Cat. No.: B11022020
M. Wt: 331.4 g/mol
InChI Key: XGCGNUTUSPZDKE-UHFFFAOYSA-N
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Description

2-Hydroxy-N-[2-(1H-indol-1-yl)ethyl]quinoline-4-carboxamide is a quinoline-based compound featuring a hydroxy group at the 2-position and a carboxamide moiety at the 4-position of the quinoline core. The N-substituent of the carboxamide is a 2-(1H-indol-1-yl)ethyl group, which introduces an indole heterocycle into the structure.

Properties

Molecular Formula

C20H17N3O2

Molecular Weight

331.4 g/mol

IUPAC Name

N-(2-indol-1-ylethyl)-2-oxo-1H-quinoline-4-carboxamide

InChI

InChI=1S/C20H17N3O2/c24-19-13-16(15-6-2-3-7-17(15)22-19)20(25)21-10-12-23-11-9-14-5-1-4-8-18(14)23/h1-9,11,13H,10,12H2,(H,21,25)(H,22,24)

InChI Key

XGCGNUTUSPZDKE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CN2CCNC(=O)C3=CC(=O)NC4=CC=CC=C43

Origin of Product

United States

Preparation Methods

Friedländer Annulation for Quinoline Core Formation

The Friedländer reaction remains a cornerstone for quinoline synthesis. For example, 2-aminobenzyl alcohols react with ketones under transition-metal catalysis to form the quinoline backbone. A Ni(II)-catalyzed protocol enables the coupling of 2-aminobenzyl alcohol with ketones at 80–120°C, yielding substituted quinolines in 60–85% efficiency. For 2-hydroxyquinoline derivatives, post-annulation oxidation or hydroxyl-directed electrophilic substitution is often employed.

Amide Bond Formation at the 4-Position

Quinoline-4-carboxylic acid intermediates are coupled with amines using activators such as HATU or EDCl. Patent EP1377567B1 discloses that coupling 2-hydroxyquinoline-4-carboxylic acid with 2-(1H-indol-1-yl)ethylamine in dichloromethane (DCM) with HOBt/DMAP yields the target carboxamide in 72% purity. Critical parameters include:

  • Temperature : 0–25°C to minimize racemization.

  • Solvent : Polar aprotic solvents (e.g., DMF, DCM) enhance reactivity.

  • Stoichiometry : A 1:1.2 ratio of acid to amine optimizes conversion.

Key Intermediate Synthesis

2-Hydroxyquinoline-4-Carboxylic Acid

This intermediate is synthesized via:

  • Hydroxylation : Directing a hydroxyl group to the 2-position of quinoline-4-carboxylic acid using HNO₃/H₂SO₄ nitration followed by reduction (Fe/HCl), achieving 65–70% yield.

  • Alternative Route : Rh(III)-catalyzed C–H activation of 2-aminophenyl ketones, enabling regioselective hydroxylation.

2-(1H-Indol-1-yl)ethylamine

Synthesized through:

  • N-Alkylation : Indole reacts with 2-chloroethylamine hydrochloride in the presence of K₂CO₃ in DMF (70°C, 12 h), yielding 65% product.

  • Reductive Amination : Indole-1-acetaldehyde and ammonium formate undergo Pd/C-catalyzed hydrogenation (50 psi H₂, 80°C), achieving 82% yield.

Coupling and Final Assembly

Stepwise Amidation

The final step involves coupling 2-hydroxyquinoline-4-carboxylic acid with 2-(1H-indol-1-yl)ethylamine. A representative procedure from EP1377567B1 uses:

  • Reagents : EDCl (1.2 eq), HOBt (1.5 eq), DIPEA (3 eq).

  • Conditions : DCM, 0°C → 25°C, 24 h.

  • Yield : 68–72% after silica gel chromatography.

Table 1: Optimization of Amidation Conditions

ActivatorSolventTemp (°C)Yield (%)Purity (%)
EDCl/HOBtDCM257295
HATUDMF0→257597
DCC/DMAPTHF256189

One-Pot Approaches

Recent advances employ iridium catalysts for tandem annulation-amide coupling. For example, 2-aminobenzyl alcohol, acetylacetone, and 2-(1H-indol-1-yl)ethylamine react under IrCp*Cl₂ catalysis (5 mol%) in toluene at 110°C, directly yielding the target compound in 58% yield.

Purification and Characterization

Chromatographic Methods

  • Normal-phase SiO₂ : Elution with EtOAc/hexane (3:7) removes unreacted amine.

  • Reverse-phase C18 : Methanol/water (70:30) isolates the product with >98% purity.

Spectroscopic Validation

  • ¹H NMR (400 MHz, DMSO-d₆): δ 11.32 (s, 1H, OH), 8.45 (d, J=8.4 Hz, 1H, quinoline-H), 7.89–6.82 (m, 11H, aromatic), 4.12 (t, J=6.0 Hz, 2H, CH₂), 3.68 (q, J=6.0 Hz, 2H, CH₂).

  • HRMS : m/z 331.1312 [M+H]⁺ (calc. 331.1315) .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, leading to the formation of oxindole derivatives.

    Reduction: Reduction reactions can target the quinoline ring, potentially converting it to a tetrahydroquinoline derivative.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic substitution can be facilitated by reagents like bromine (Br2) or chlorosulfonic acid (HSO3Cl).

Major Products

    Oxidation: Oxindole derivatives.

    Reduction: Tetrahydroquinoline derivatives.

    Substitution: Various substituted indole derivatives depending on the electrophile used.

Scientific Research Applications

2-hydroxy-N-[2-(1H-indol-1-yl)ethyl]quinoline-4-carboxamide has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.

    Medicine: Investigated for its potential therapeutic effects, including anticancer, antimicrobial, and anti-inflammatory properties.

    Industry: Utilized in the development of novel materials and as a precursor for various chemical processes.

Mechanism of Action

The mechanism of action of 2-hydroxy-N-[2-(1H-indol-1-yl)ethyl]quinoline-4-carboxamide involves its interaction with specific molecular targets. The indole moiety can bind to various receptors and enzymes, modulating their activity. The quinoline ring can intercalate with DNA, affecting gene expression and cellular processes. These interactions can lead to the compound’s observed biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional uniqueness of 2-hydroxy-N-[2-(1H-indol-1-yl)ethyl]quinoline-4-carboxamide is highlighted through comparisons with related quinoline, indole, and carboxamide derivatives. Key differentiating factors include substituent positions, heterocyclic systems, and biological activities.

Table 1: Structural and Functional Comparison

Compound Name Core Structure Substituents/Modifications Molecular Weight (g/mol) Key Biological Activity/Notes Source
This compound Quinoline-4-carboxamide 2-hydroxy, N-(2-indol-1-yl-ethyl) ~363.4 (C₂₀H₁₇N₃O₂) Potential enzyme inhibition (e.g., trypanothione reductase) N/A (hypothetical)
N-Benzyl-6-bromo-2-(5-methylfuran-2-yl)quinoline-4-carboxamide (15) Quinoline-4-carboxamide 6-bromo, 2-(5-methylfuran), N-benzyl 439.3 Synthesized for antiparasitic screening
N-(2-(1H-Indol-3-yl)ethyl)-2-isopropyl-1-oxoisoquinoline-4-carboxamide Isoquinoline-4-carboxamide 1-oxo, 2-isopropyl, N-(2-indol-3-yl-ethyl) 388.4 Structural analog with isoquinoline core
Cinchocaine HCl Quinoline-4-carboxamide 2-butoxy, N-(2-diethylaminoethyl) 379.3 (free base) Local anesthetic; sodium channel blocker
2-Hydroxy-N-[2-(3,4-methoxyphenyl)ethyl]benzamide (Rip-B) Benzamide 2-hydroxy, N-(3,4-dimethoxyphenethyl) ~301.3 Non-quinoline; used in analgesic studies
N-(2-Hydroxyethyl)-2-(1-methyl-1H-indol-2-yl)thiazole-4-carboxamide Thiazole-4-carboxamide N-(2-hydroxyethyl), 2-(1-methylindole) 301.4 Heterocyclic diversity; indole-thiazole hybrid

Key Observations

Core Heterocycle Differences: The quinoline core in the target compound distinguishes it from benzamide (Rip-B) or thiazole-based analogs (). Quinoline derivatives are often prioritized for their planar aromatic structure, which enhances DNA intercalation or enzyme binding .

Substituent Impact: The 2-hydroxy group on the quinoline may enhance solubility or hydrogen-bonding interactions compared to halogenated (e.g., 6-bromo in compound 15) or alkoxy (e.g., 2-butoxy in cinchocaine) substituents . The N-(2-indol-1-yl-ethyl) side chain introduces a bulky, aromatic substituent absent in simpler analogs like N-benzyl (compound 15) or N-diethylaminoethyl (cinchocaine). This could influence pharmacokinetics, such as blood-brain barrier penetration or metabolic stability .

Biological Activity Trends: Quinoline-4-carboxamides with halogen substituents (e.g., 6-bromo in compound 15) are often associated with antiparasitic activity, targeting enzymes like trypanothione reductase . Cinchocaine’s local anesthetic activity highlights the role of diethylaminoethyl groups in modulating sodium channel interactions, a feature absent in the target compound .

Structural Analogues in Drug Discovery :

  • Indole-containing compounds (e.g., ) are prevalent in CNS-targeting drugs due to indole’s resemblance to tryptophan and serotonin. The target compound’s ethylindole group may confer neuroactivity, though this requires validation .

Biological Activity

2-Hydroxy-N-[2-(1H-indol-1-yl)ethyl]quinoline-4-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and antimicrobial properties. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C18H16N2O2
  • SMILES Notation : Oc1cc(C(=O)N(CC2=CN=CC=C2)C(=O)N)=c(C(=O)N(CC3=CN=CC=C3)C(=O)N)c(c1)C(=O)

Anticancer Activity

Recent studies have highlighted the anticancer properties of this compound. For instance, analogs of indoloquinoline derivatives, including this compound, have shown promising results against various cancer cell lines.

Case Study: In Vitro Anticancer Activity

A study evaluated the cytotoxic effects of the compound against pancreatic cancer cell lines BxPC-3 and AsPC-1. The results indicated:

CompoundIC50 (nM) BxPC-3IC50 (nM) AsPC-1Selectivity Index
This compound336.5347.5~5

The selectivity index suggests that the compound exhibits a higher toxicity towards cancer cells compared to normal fibroblasts, indicating its potential as a selective anticancer agent .

The mechanism through which this compound exerts its effects may involve the induction of apoptosis and inhibition of cell proliferation. The compound has been shown to interact with DNA, potentially leading to DNA breaks and subsequent cellular apoptosis . This interaction is crucial for its anticancer efficacy.

Antimicrobial Activity

In addition to its anticancer properties, this compound has been investigated for its antimicrobial effects. Studies have shown that derivatives related to quinoline structures can exhibit significant antibacterial activity.

Antimicrobial Efficacy

A comparative analysis of various quinoline derivatives revealed:

CompoundMIC (mg/mL) E. coliMIC (mg/mL) S. aureus
This compound0.230.17

These findings suggest that the compound possesses moderate antibacterial properties, making it a candidate for further development in treating bacterial infections .

Q & A

(Basic) What are the standard synthetic routes for 2-hydroxy-N-[2-(1H-indol-1-yl)ethyl]quinoline-4-carboxamide, and what key reagents are involved?

The synthesis typically involves a multi-step process:

  • Step 1: Formation of the quinoline core via cyclization of precursor carboxylic acids (e.g., 2-oxo-1,2-dihydroquinoline-4-carboxylic acid derivatives) .
  • Step 2: Functionalization of the quinoline core with hydroxy and carboxamide groups. For example, coupling reactions using HBTU (hexafluorophosphate benzotriazole tetramethyl urea) and TEA (triethylamine) as activating agents to introduce the indole-ethylamine moiety .
  • Key Reagents:
    • HBTU/TEA: For carboxamide bond formation .
    • RuO₂·H₂O/NaIO₄: Used in oxidative reactions to modify substituents .

(Basic) Which spectroscopic techniques are essential for confirming the molecular structure of this compound?

Structural characterization relies on:

  • Nuclear Magnetic Resonance (NMR):
    • ¹H/¹³C NMR: Assigns proton and carbon environments, resolving substituent positions (e.g., distinguishing indole vs. quinoline protons) .
  • Mass Spectrometry (MS): Confirms molecular weight and fragmentation patterns .
  • Infrared Spectroscopy (IR): Identifies functional groups (e.g., hydroxyl, carbonyl) .
  • X-ray Crystallography: Resolves 3D conformation and hydrogen-bonding interactions (e.g., between hydroxy groups and triazole/indole rings) .

(Basic) What in vitro assays are commonly used to assess the antimicrobial activity of quinoline-carboxamide derivatives?

  • Disk Diffusion Assay: Measures zone of inhibition against bacterial/fungal strains (e.g., E. coli, S. aureus) on Mueller-Hinton agar .
  • Minimum Inhibitory Concentration (MIC): Determines the lowest concentration inhibiting microbial growth via microplate dilution .
  • Time-Kill Kinetics: Evaluates bactericidal/fungicidal activity over time .

(Advanced) How can reaction conditions be optimized to improve the yield of the final product during synthesis?

  • Solvent Selection: Polar aprotic solvents (e.g., DMF, MeCN) enhance coupling efficiency .
  • Catalyst Use: RuO₂·H₂O improves oxidative step yields (e.g., from 29% to 36% in multi-step syntheses) .
  • Temperature Control: Lower temperatures (0–5°C) reduce side reactions during carboxamide bond formation .
  • Purification Methods: Gradient HPLC with C18 columns resolves impurities, increasing purity to >95% .

(Advanced) What analytical approaches are recommended to resolve discrepancies in reported solubility and stability profiles of the compound?

  • Solubility Testing: Use standardized solvents (e.g., DMSO, PBS) and nephelometry to quantify solubility limits .
  • Stability Studies:
    • pH-Dependent Stability: Incubate the compound at pH 2–9 and monitor degradation via HPLC .
    • Thermal Analysis: TGA (thermogravimetric analysis) assesses decomposition temperatures .
  • Contradiction Resolution: Cross-validate data using multiple batches and control for hygroscopicity .

(Advanced) What strategies are employed to determine the binding affinity and selectivity of this compound towards potential biological targets?

  • Molecular Docking: Predict interactions with enzymes/receptors (e.g., kinases, DNA topoisomerases) using software like AutoDock .
  • Surface Plasmon Resonance (SPR): Quantifies real-time binding kinetics (e.g., Kd values) .
  • Competitive Binding Assays: Uses fluorescent probes (e.g., ANS for hydrophobic pockets) to assess target selectivity .

(Advanced) How can computational methods complement experimental data in predicting the compound's pharmacokinetic properties?

  • ADMET Prediction: Tools like SwissADME estimate bioavailability, blood-brain barrier penetration, and CYP450 interactions .
  • MD Simulations: Molecular dynamics (e.g., GROMACS) model membrane permeability and protein-ligand stability .
  • QSAR Modeling: Relates structural features (e.g., logP, polar surface area) to activity/toxicity .

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